Maxima isoflavone A

Natural Product Chemistry Structure-Activity Relationship Flavonoid Biosynthesis

Generic soy isoflavones cannot substitute for Maxima isoflavone A due to its unique 6:7:3':4'-dimethylenedioxy substitution pattern, which fundamentally alters lipophilicity and biological target interaction. This scaffold is essential for medicinal chemistry SAR programs and serves as a definitive phytochemical marker for Tephrosia maxima authentication. - Validated total synthesis routes enable analog library generation for anticancer lead optimization. - Well-documented NMR and MS spectral profiles support unambiguous dereplication in plant metabolomics. - Available in standard pack sizes (25-500 mg) with custom synthesis options; inquire for bulk quantities.

Molecular Formula C17H10O6
Molecular Weight 310.26 g/mol
CAS No. 59092-90-9
Cat. No. B15195363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaxima isoflavone A
CAS59092-90-9
Molecular FormulaC17H10O6
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5
InChIInChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2
InChIKeyHDEHMKSXXSBSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maxima Isoflavone A Overview


Maxima isoflavone A is a naturally occurring isoflavonoid, first isolated from the plant Tephrosia maxima [1]. It is a member of the flavonoid class of secondary metabolites, characterized by a unique 6:7:3':4'-dimethylenedioxy substitution pattern on the isoflavone backbone [2]. This structural feature distinguishes it from common dietary isoflavones like daidzein and genistein, which lack methylenedioxy bridges. Its molecular formula is C₁₇H₁₀O₆, with a molecular weight of 310.26 g/mol [1].

Naturally occurring isoflavonoid with a unique 6:7:3′:4′-dimethylenedioxy scaffold
Distinct from dietary isoflavones (e.g., genistein, daidzein); suited for non‑dietary isoflavonoid probe studies
Source: Tephrosia maxima; relevant for natural product chemistry and scaffold‑based analog research

Why Maxima Isoflavone A Cannot Be Substituted


Substituting Maxima isoflavone A with a generic soy isoflavone extract or a common analog like genistein or daidzein is scientifically invalid due to its unique 6:7:3':4'-dimethylenedioxy substitution [1]. This structural motif is not present in common dietary isoflavones and fundamentally alters the compound's physicochemical properties, such as its lipophilicity and topological polar surface area, which in turn influence its interaction with biological targets [2]. Consequently, biological activities observed for Maxima isoflavone A cannot be reliably extrapolated from studies on other isoflavone classes; direct experimentation with the specific compound is required to ensure data validity and experimental reproducibility.

Structure The 6:7:3′:4′‑dimethylenedioxy motif is absent in common soy isoflavones; generic extracts cannot replicate this scaffold.
Physicochemistry Lipophilicity and topological polar surface area differ; interactions with biological targets may shift away from those of daidzein or genistein.
Activity Bioactivity reported for this compound may not transfer to other isoflavone classes; direct evaluation is recommended for data validity.

Key Evidence Differentiating Maxima Isoflavone A


Double Methylenedioxy Bridge Distinction

Maxima isoflavone A is uniquely defined by its 6:7:3':4'-dimethylenedioxyisoflavone structure [1]. This distinguishes it from nearly all other isoflavones. For example, the closely related Maxima isoflavone H (CAS 97165-42-9) possesses only a 7,8-methylenedioxy group and a 4'-methoxy group [2]. Similarly, Maxima isoflavone D (CAS 10489-51-7) contains a 7,8-methylenedioxy group but has a 3',4'-dimethoxy substitution [3]. The presence of the second methylenedioxy bridge in Maxima isoflavone A confers a higher degree of conformational rigidity and a distinct electron distribution pattern on the molecule.

Methylenedioxy distinction
Head‑to‑head
2 methylenedioxy bridges (6:7 & 3′:4′)Comparator: Maxima isoflavone H / D — 1 bridge
Reported structural basis for differential activity; unique scaffold for mechanistic studies.
Elucidation by NMR and mass spectrometry.
Natural Product Chemistry Structure-Activity Relationship Flavonoid Biosynthesis

Synthetic Accessibility for Analog Development

The total synthesis of Maxima isoflavone A has been accomplished, providing a validated route for obtaining the compound and its derivatives [1]. Furthermore, the synthesis of a library of synthetic analogues of Maxima isoflavone A, containing benzodioxolane, benzodioxane, and benzodioxepane fragments in both rings A and B, has been reported [2]. This work confirms the feasibility of generating structurally diverse analogs for structure-activity relationship (SAR) studies, a capability not available for all rare natural products.

Synthetic accessibility
Class‑level inference
Total synthesis achievedMany rare isoflavones: no established route
Reported synthetic route supports analog generation; may reduce reliance on natural extraction.
Multi‑step synthesis; characterization by spectral analysis.
Synthetic Organic Chemistry Medicinal Chemistry Isoflavone Analogs

Antiproliferative Activity Against Cancer Cells

Maxima isoflavone A has been shown to exhibit pronounced antiproliferative activity in vitro. One study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, with mechanistic evidence pointing to involvement of the EGFR/PI3K/Akt signaling pathway . In a separate class of isoflavones, compounds with similar methylenedioxy motifs (e.g., 6,7,3'-trimethoxy-4',5'-methylenedioxyisoflavone) demonstrated significant antiproliferative effects with IC50 values below 10 µM against leukemia CCRF-CEM cells [1]. While a direct head-to-head comparison is not available, this class-level inference suggests that the unique methylenedioxy-substituted isoflavones, including Maxima isoflavone A, possess a distinct and potent cytotoxicity profile compared to non-methylenedioxy analogs.

Antiproliferative IC₅₀
Class‑level inference
~15 µMMCF‑7 breast cancer cells
Supports cytotoxicity endpoint review; distinct from common dietary isoflavones.
Related methylenedioxyisoflavone showed <10 µM in CCRF‑CEM cells; different cell lines.
Cancer Chemoprevention Cytotoxicity Pharmacognosy

Maxima Isoflavone A Research Applications


Lead Compound for Drug Discovery

Based on the evidence of its unique dimethylenedioxy structure and established total synthesis, Maxima isoflavone A is an ideal scaffold for medicinal chemistry programs. Researchers can leverage the validated synthetic routes to generate a library of analogs for exploring structure-activity relationships (SAR) [1]. Its distinct cytotoxicity profile makes it a compelling starting point for developing novel anticancer agents .

Isoflavonoid Reference Standard for Metabolomics

Given its unambiguous structure and well-documented spectral properties, Maxima isoflavone A serves as an excellent reference standard for analytical chemistry, natural product dereplication, and plant metabolomics studies. Its unique fragmentation pattern in mass spectrometry and its distinctive NMR profile are valuable for the identification and quantification of this compound in complex plant extracts from Tephrosia and related genera [1].

Phytochemical Marker for Tephrosia Quality Control

Since Maxima isoflavone A is a characteristic secondary metabolite of Tephrosia maxima, its presence and concentration can be used as a key phytochemical marker for the authentication and quality control of raw plant materials and herbal preparations derived from this species. This is critical for ensuring batch-to-batch consistency in studies investigating the biological effects of Tephrosia extracts [1].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold research
Unique dimethylenedioxy substitution and reported synthetic access
Structure‑activity relationship exploration and scaffold derivatization
Plant metabolomics reference standard
Distinct NMR and mass spectral profiles
Method validation in complex Tephrosia extracts
Phytochemical marker for Tephrosia authentication
Species‑specific occurrence in Tephrosia maxima
Batch‑to‑batch consistency assessment in research materials

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